molecular formula C19H23ClFN5O2 B2683954 N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946231-93-2

N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2683954
CAS RN: 946231-93-2
M. Wt: 407.87
InChI Key: HCLKBXSITLVMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23ClFN5O2 and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and characterizing various derivatives of piperazine-based compounds for different scientific purposes. For instance, studies have explored the synthesis of carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors, indicating the compound's relevance in neuroimaging and molecular diagnostics (Gao et al., 2008). Additionally, derivatives have been synthesized for their potential anti-inflammatory, antimicrobial, and antiviral activities, highlighting their broad applicability in biomedical research. For example, new urea and thiourea derivatives of piperazine, doped with febuxostat, were synthesized and evaluated for their anti-TMV and antimicrobial activities, showcasing the compound's versatility in addressing various biological targets (Reddy et al., 2013).

Biological Activity and Potential Therapeutic Applications

Several studies have investigated the biological activities of piperazine derivatives, including their potential as anti-inflammatory and analgesic agents. Novel compounds derived from visnaginone and khellinone were synthesized, demonstrating significant anti-inflammatory and analgesic properties, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020). This research underlines the compound's applicability in creating new drugs for treating inflammation and pain.

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral activities of piperazine derivatives have been a subject of interest, with research indicating their effectiveness against various pathogens. A study on the synthesis and evaluation of antimicrobial activities of fluoroquinolone-based 4-thiazolidinones, derived from piperazine, demonstrated their potential in combatting bacterial infections, showcasing the compound's utility in antimicrobial drug development (Patel & Patel, 2010).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN5O2/c1-12(2)28-18-11-17(22-13(3)23-18)25-6-8-26(9-7-25)19(27)24-14-4-5-16(21)15(20)10-14/h4-5,10-12H,6-9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLKBXSITLVMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

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